L-Thyronine

Description

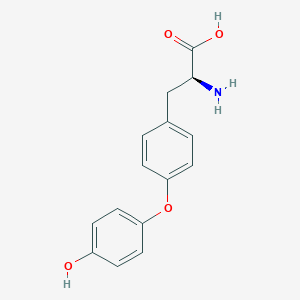

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCIOUWDFWQUBT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318222 | |

| Record name | L-Thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Thyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1596-67-4 | |

| Record name | L-Thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-hydroxyphenyl)-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4QN8G00CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Thyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255 °C | |

| Record name | L-Thyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of L-Thyroxine in the Thyroid Gland

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of L-thyroxine (T4) and the more biologically active triiodothyronine (T3) within the thyroid gland is a sophisticated and highly regulated process, essential for modulating metabolism, growth, and development in vertebrates.[1] This whitepaper provides an in-depth examination of the molecular and cellular mechanisms underpinning thyroid hormone production. It details the critical steps of iodide transport, organification, coupling of iodotyrosines, and the eventual release of hormones, governed by key proteins such as the sodium-iodide symporter (NIS), thyroid peroxidase (TPO), and thyroglobulin (Tg).[2] Furthermore, this guide elucidates the regulatory signaling cascades, primarily the Thyroid-Stimulating Hormone (TSH) pathway, and presents quantitative data and experimental protocols relevant to the field. This document is intended to serve as a comprehensive resource for professionals engaged in thyroid research and the development of therapeutics for thyroid-related disorders.

Cellular Architecture and Key Players

The functional unit of the thyroid gland is the follicle, a spherical structure composed of a single layer of epithelial cells (thyrocytes) surrounding a lumen filled with a proteinaceous colloid.[3] The primary component of this colloid is Thyroglobulin (Tg) , a large glycoprotein (B1211001) that serves as the scaffold for hormone synthesis.[4][5]

The synthesis of L-thyroxine is a multistep process occurring at the interface between the thyrocyte and the follicular lumen. This process is critically dependent on several key proteins:

-

Sodium-Iodide Symporter (NIS): Located on the basolateral membrane of the thyrocyte, NIS is responsible for the active transport of iodide from the bloodstream into the cell.[6][7]

-

Pendrin: An iodide-chloride transporter on the apical membrane, which facilitates the efflux of iodide into the follicular lumen.[8]

-

Thyroid Peroxidase (TPO): A membrane-bound enzyme at the apical surface that catalyzes both the oxidation of iodide and its covalent binding to tyrosine residues on thyroglobulin.[6][9]

-

Dual Oxidase (DUOX): An enzyme complex, also at the apical membrane, that generates the hydrogen peroxide (H₂O₂) required as an oxidant by TPO.[7]

The L-Thyroxine Synthesis Pathway

The synthesis of T4 can be dissected into five core stages, all of which are stimulated by Thyroid-Stimulating Hormone (TSH).[10][11]

-

Iodide Trapping: Iodide is actively transported from the blood into the thyroid follicular cells by the Sodium-Iodide Symporter (NIS).[2][5] This process allows the thyroid to concentrate iodide to levels many times higher than in the plasma.

-

Thyroglobulin Synthesis and Secretion: Thyroglobulin, a 660 kDa protein rich in tyrosine residues, is synthesized in the rough endoplasmic reticulum of the follicular cells and secreted into the follicular lumen.[4][5]

-

Oxidation and Organification of Iodide: At the apical membrane, iodide is transported into the colloid by pendrin.[8] There, Thyroid Peroxidase (TPO), utilizing hydrogen peroxide generated by DUOX, oxidizes iodide (I⁻) to a more reactive iodine species (I⁰).[9] This reactive iodine is immediately incorporated onto the tyrosine residues of thyroglobulin, a process known as organification.[12] This reaction forms monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues.[9]

-

Coupling of Iodotyrosines: TPO further catalyzes the coupling of these iodinated tyrosine residues within the thyroglobulin molecule.[9] The coupling of two DIT molecules forms L-thyroxine (T4), while the coupling of one MIT and one DIT molecule forms triiodothyronine (T3).[9][13]

-

Storage, Endocytosis, and Release: The iodinated thyroglobulin, now containing T4 and T3, is stored in the follicular lumen as colloid.[4] Upon stimulation by TSH, the thyrocytes endocytose colloid droplets from the lumen.[4][8] These endosomes fuse with lysosomes, where proteases cleave the thyroglobulin, releasing T4, T3, MIT, and DIT.[4][14] T4 and T3, being lipid-soluble, diffuse into the bloodstream.[4] The non-hormonal MIT and DIT are deiodinated by an intracellular deiodinase, allowing the iodide to be recycled within the cell.[5]

Figure 1: Overall workflow of L-thyroxine synthesis in the thyroid follicle.

Regulatory Mechanisms: The TSH Signaling Pathway

The synthesis and secretion of thyroid hormones are meticulously controlled by the hypothalamic-pituitary-thyroid (HPT) axis. The hypothalamus releases Thyrotropin-Releasing Hormone (TRH), which stimulates the anterior pituitary to secrete Thyroid-Stimulating Hormone (TSH).[11][15][16] TSH is the principal regulator of thyroid gland function.[11]

TSH binds to the TSH receptor (TSHR), a G-protein coupled receptor (GPCR) on the basolateral surface of thyrocytes.[17] This binding activates two primary signaling cascades:

-

Gs/cAMP Pathway: Activation of the Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets. This pathway is crucial for stimulating iodide uptake, hormone secretion, and promoting the growth and differentiation of the thyroid gland.[17]

-

Gq/PLC Pathway: Activation of the Gq alpha subunit stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC). This pathway is the rate-limiting step for hormone synthesis by stimulating the DUOX system to produce H₂O₂, which is essential for iodide organification.[18][17]

Elevated levels of circulating T4 and T3 exert negative feedback on both the hypothalamus and the pituitary, inhibiting the release of TRH and TSH, respectively, thus maintaining hormone homeostasis.[1][11][17]

Figure 2: TSH receptor signaling pathways in the thyroid follicular cell.

Quantitative Data

The following table summarizes key quantitative parameters associated with thyroid hormone synthesis and metabolism.

| Parameter | Typical Value / Range | Unit | Reference |

| Daily Iodine Requirement | 150 - 200 | µ g/day | [10] |

| Total Body Iodine Stores | 25 - 30 | mg | [10] |

| Thyroidal Iodine Content | ~80% of total body stores | % | [10] |

| Plasma Iodide Level | 5 - 10 | µg/dL | [10] |

| Daily T4 Secretion Rate | 70 - 90 | µ g/day | [19] |

| Daily T3 Secretion Rate | 10-20% of total hormone output | % | [3][16] |

| T4 to T3 Secretion Ratio | ~14:1 | ratio | [8] |

| T4 Half-life in Circulation | ~7 | days | [8] |

| T3 Potency Relative to T4 | 3-4 times more potent | factor | [8] |

Key Experimental Protocols

Radioiodide Uptake (RAIU) Assay

This assay measures the ability of thyroid cells or tissue to actively transport and accumulate iodide, reflecting the activity of the Sodium-Iodide Symporter (NIS).

-

Objective: To quantify the rate of iodide uptake.

-

Methodology:

-

Cell Culture: Culture thyroid follicular cells (e.g., FRTL-5 cell line) to confluence in a multi-well plate.

-

Incubation: Wash cells with a buffer (e.g., Hanks' Balanced Salt Solution). Add incubation buffer containing a known concentration of non-radioactive sodium iodide and a tracer amount of radioactive iodide (e.g., ¹²⁵I).

-

Uptake: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C to allow for iodide uptake.

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radioactivity. Specificity can be confirmed by using a parallel set of cells treated with a NIS inhibitor like perchlorate.

-

Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a gamma counter.

-

Normalization: Quantify the protein content in each well to normalize the radioactive counts, expressing the result as counts per minute per milligram of protein.

-

Thyroid Peroxidase (TPO) Activity Assay

This protocol assesses the enzymatic activity of TPO, typically by measuring its ability to catalyze the oxidation of a substrate.

-

Objective: To measure the peroxidase activity of TPO.

-

Methodology:

-

Enzyme Preparation: Prepare a microsomal fraction from thyroid tissue homogenates or use a purified/recombinant TPO preparation.

-

Reaction Mixture: Prepare a reaction buffer containing a chromogenic substrate (e.g., guaiacol (B22219) or 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB), a source of H₂O₂, and iodide.

-

Initiation: Add the TPO enzyme preparation to the reaction mixture to start the reaction.

-

Measurement: Monitor the change in absorbance of the chromogenic substrate over time using a spectrophotometer at the appropriate wavelength. The rate of change is proportional to the TPO activity.

-

Data Analysis: Calculate the enzyme activity based on the rate of substrate oxidation, using the molar extinction coefficient of the oxidized product.

-

Conclusion

The synthesis of L-thyroxine is a complex, spatially organized, and tightly regulated process that is fundamental to physiological homeostasis. A thorough understanding of each step—from ion transport and protein scaffolding to enzymatic catalysis and hormonal feedback—is crucial for researchers in endocrinology and for professionals developing novel diagnostics and therapeutics for thyroid disorders. The pathways, quantitative metrics, and experimental frameworks presented in this guide offer a foundational resource for advancing research in this critical area of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. cusabio.com [cusabio.com]

- 3. Thyroid - Wikipedia [en.wikipedia.org]

- 4. Thyroglobulin - Wikipedia [en.wikipedia.org]

- 5. Chapter 2 Thyroid Hormone Synthesis And Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [Enzymes involved in thyroid iodide organification] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

- 10. biochemistryclub.com [biochemistryclub.com]

- 11. Control of Thyroid Hormone Synthesis and Secretion [vivo.colostate.edu]

- 12. Iodide transport: implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | Thyroxine biosynthesis [reactome.org]

- 14. Proteolytic processing of thyroglobulin by extracts of thyroid lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thyroid-stimulating hormone - Wikipedia [en.wikipedia.org]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. Physiology, Thyroid Stimulating Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. thyroidmanager.org [thyroidmanager.org]

- 19. Thyroid hormone synthesis | PPT [slideshare.net]

Whitepaper: The Discovery and Physiological Functions of L-triiodothyronine (T3)

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-triiodothyronine (T3) is the most biologically active form of thyroid hormone and a critical regulator of nearly every physiological process in the body, including growth, development, metabolism, and heart rate.[1] Its discovery in 1952 marked a pivotal moment in endocrinology, revealing that the prohormone thyroxine (T4) is converted to the more potent T3 in peripheral tissues.[2] This technical guide provides a comprehensive overview of the discovery of T3, its synthesis and metabolism, its detailed physiological functions at the molecular and systemic levels, and the key experimental protocols that were instrumental in its characterization.

The Discovery of L-triiodothyronine (T3)

The identification of L-triiodothyronine stemmed from research conducted in the early 1950s. Building on earlier work using radioactive iodine to trace thyroid hormone physiology, the discovery was a landmark achievement that reshaped the understanding of thyroid function.

Key Researchers and Timeline

The definitive identification of T3 is credited to Dr. Rosalind Pitt-Rivers and Dr. Jack Gross at the National Institute for Medical Research in London.[3] In 1951, while working with radioiodine, Gross and Charles Leblond had previously noted an unknown radioactive compound in the plasma of rats, which they labeled 'unknown 1'.

In 1950, Gross joined Pitt-Rivers' laboratory, where they continued this line of investigation. Their collaboration culminated in their seminal publication in The Lancet in March 1952, titled "The identification of 3: 5: 3'-L-triiodothyronine in human plasma," officially announcing their discovery.[1][4] Concurrently, a group led by Jean Roche in Paris was also investigating thyroid hormone metabolites and contributed significantly to understanding T3's biosynthesis and secretion.[5]

Experimental Foundation

The discovery was made possible by the application of paper chromatography to analyze radioiodinated compounds in human blood following radioiodine therapy. By tracing the radioactive iodine, Gross and Pitt-Rivers were able to separate and identify a compound that was structurally similar to thyroxine but contained one less iodine atom. This compound was 'unknown 1', which they definitively identified as L-triiodothyronine.

Following its identification, they conducted further studies to establish its physiological relevance. They demonstrated that T3 was synthesized in the thyroid gland and secreted alongside T4. Crucially, they also established its biological potency. Their subsequent studies in 1953 revealed that T3 was significantly more potent than T4.[6]

Synthesis and Metabolism

T3 is produced through two primary pathways. A smaller portion, approximately 20%, is secreted directly by the thyroid gland.[7][8] The majority, around 80%, is generated in peripheral tissues—primarily the liver and kidneys—through the enzymatic conversion of the prohormone thyroxine (T4).[7][8]

This conversion is catalyzed by a family of enzymes known as deiodinases:

-

Type I Deiodinase (D1): Found in the liver, kidney, and thyroid, it is responsible for about 80% of the peripheral conversion of T4 to T3.[1]

-

Type II Deiodinase (D2): Located in the central nervous system, pituitary, and brown adipose tissue, it plays a key role in local T3 production and in the negative feedback regulation of Thyroid-Stimulating Hormone (TSH).[1]

-

Type III Deiodinase (D3): This enzyme inactivates thyroid hormones by converting T4 to reverse T3 (rT3) and T3 to T2, thereby regulating local thyroid hormone activity.[1][9]

Physiological Functions and Mechanism of Action

T3 exerts profound effects on virtually every cell and organ system in the body.[1][10] Its actions are primarily mediated through binding to nuclear receptors, though non-genomic pathways also contribute to its rapid effects.

Genomic Mechanism of Action

The canonical signaling pathway for T3 is genomic, involving the regulation of gene expression.

-

Cellular Entry: T3 and T4 are lipophilic but require active transport across the cell membrane via specific transporter proteins like MCT8 and OATP1C1.[1][11]

-

Nuclear Translocation and Receptor Binding: Once inside the cell, T3 enters the nucleus and binds to Thyroid Hormone Receptors (TRs), which belong to the nuclear receptor superfamily.[11][12] TRs typically form heterodimers with the Retinoid X Receptor (RXR).[13]

-

Gene Transcription: This T3-TR-RXR complex then binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes.[10][13] In the absence of T3, the receptor complex often binds corepressors, inhibiting gene transcription.[14] The binding of T3 induces a conformational change, causing the release of corepressors and the recruitment of coactivator proteins, which initiates or enhances the transcription of target genes.[12][14]

Non-Genomic Mechanism of Action

T3 can also elicit rapid cellular responses that are independent of gene transcription.[12] These non-genomic actions are initiated by T3 binding to proteins in the cytoplasm, mitochondria, or on the plasma membrane, influencing intracellular signaling pathways like PI3K and MAPK.[10][12]

Systemic Physiological Effects

T3's regulation of gene expression leads to a wide array of systemic effects:

-

Metabolism: It increases the basal metabolic rate (BMR), stimulates the catabolism of carbohydrates and lipids, and modulates protein synthesis and degradation.[1][10][11]

-

Growth and Development: T3 is essential for normal growth and skeletal maturation, acting synergistically with growth hormone.[1] It is critically important for the proper development and maturation of the fetal and neonatal brain.[11]

-

Cardiovascular System: T3 increases heart rate, cardiac contractility, and cardiac output. It also promotes vasodilation, enhancing blood flow.[10][11]

-

Nervous System: Beyond development, T3 plays a role in adult brain function, with evidence suggesting it may act as a neurotransmitter in the central nervous system.[15]

Quantitative Data Summary

The following table summarizes key quantitative parameters comparing L-triiodothyronine (T3) and Thyroxine (T4).

| Parameter | L-triiodothyronine (T3) | Thyroxine (T4) | Reference(s) |

| Relative Potency | 3-5 times more potent than T4 | Less potent prohormone | [1] |

| Plasma Concentration | ~1/40th that of T4 | ~14:1 ratio to T3 in blood | [1][10] |

| Biological Half-Life | ~2.5 days | ~6.5 days | [1] |

| Source | 20% from thyroid, 80% from peripheral conversion | 100% from thyroid gland | [7][8] |

| Receptor Affinity | Higher affinity for TRs | Lower affinity for TRs | [13] |

Key Experimental Protocols

The characterization of T3 relied on several innovative experimental techniques.

Protocol: Paper Chromatography for Iodothyronine Separation

-

Objective: To separate and identify iodinated compounds in biological samples. This method was central to the initial discovery of T3.

-

Methodology:

-

Sample Preparation: Plasma or thyroid tissue extracts from subjects administered radioactive iodine (¹³¹I) were prepared.

-

Spotting: A small, concentrated spot of the extract was applied to a line on a sheet of filter paper (e.g., Whatman No. 1).

-

Solvent System Development: The edge of the paper was dipped into a solvent system (e.g., butanol-dioxane-ammonia) in a sealed chamber. The solvent moves up the paper by capillary action.

-

Separation: As the solvent front moves, different compounds in the sample travel at different rates based on their solubility and adsorption to the paper, resulting in separation.

-

Detection: The dried chromatogram was placed against X-ray film (autoradiography). The radioactive ¹³¹I-labeled compounds (T4, T3, etc.) expose the film, revealing their positions as distinct spots.

-

Identification: The positions of the unknown radioactive spots were compared to the positions of known, non-radioactive standards run under identical conditions. The 'unknown 1' spot consistently migrated near, but distinct from, the T4 standard, leading to its identification as T3.

-

Protocol: Goiter-Prevention Bioassay in Rats

-

Objective: To determine the biological potency of thyroid hormone preparations by measuring their ability to suppress TSH secretion and prevent goiter.

-

Methodology:

-

Animal Model: Rats are rendered hypothyroid, typically by administering an antithyroid drug like propylthiouracil (B1679721) (PTU), which blocks thyroid hormone synthesis and causes an increase in TSH, leading to thyroid enlargement (goiter).

-

Treatment Groups: Different groups of these goitrous rats were administered varying doses of T4, T3, or a control substance.

-

Administration: The test compounds were administered daily for a set period (e.g., 1-2 weeks) via subcutaneous injection or oral gavage.

-

Endpoint Measurement: At the end of the treatment period, the animals were euthanized, and their thyroid glands were excised and weighed.

-

Analysis: The ability of a given dose of T3 or T4 to reduce the thyroid gland weight (i.e., prevent goiter) compared to the control group was calculated. This allowed for a direct comparison of their biological potency. Gross and Pitt-Rivers used this assay to show that T3 was approximately 5 times as potent as T4 in suppressing goiter.[16]

-

Protocol: Radioimmunoassay (RIA) for Hormone Quantification

-

Objective: To accurately measure the concentration of hormones like T3 and T4 in plasma. Developed after the discovery of T3, this became the standard for quantification.

-

Methodology:

-

Principle: RIA is a competitive binding assay. It relies on the competition between a known amount of radiolabeled hormone (the "tracer") and the unlabeled hormone in a patient's sample for a limited number of specific antibody binding sites.

-

Reagents:

-

Highly specific antibody against the hormone (e.g., anti-T3 antibody).

-

Radiolabeled hormone (e.g., ¹²⁵I-T3).

-

Standard solutions with known concentrations of unlabeled hormone.

-

-

Procedure: A fixed amount of antibody and radiolabeled T3 are incubated with either the patient's serum or one of the standard solutions.

-

Competition: The unlabeled T3 in the sample competes with the radiolabeled T3 for binding to the antibody. The more unlabeled T3 present in the sample, the less radiolabeled T3 will be able to bind to the antibody.

-

Separation and Counting: The antibody-bound hormone is separated from the free hormone. The radioactivity of the bound fraction is measured using a gamma counter.

-

Standard Curve and Calculation: A standard curve is generated by plotting the radioactivity of the bound fraction against the concentration of the standard solutions. The concentration of T3 in the patient's sample is then determined by interpolating its measured radioactivity on the standard curve.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and experimental logic related to T3.

Caption: Hypothalamus-Pituitary-Thyroid axis and peripheral conversion of T4 to T3.

Caption: Genomic signaling pathway of L-triiodothyronine (T3).

Caption: Experimental workflow for the discovery of L-triiodothyronine (T3).

Conclusion

The discovery of L-triiodothyronine by Pitt-Rivers and Gross fundamentally altered the field of thyroidology. It established the concept of a prohormone (T4) being activated in peripheral tissues to exert its primary effects, a paradigm now recognized for other hormonal systems. T3's role as a master regulator of metabolism, growth, and development underscores its importance in health and disease. A thorough understanding of its synthesis, transport, and mechanisms of action at both the genomic and non-genomic levels continues to be a vital area of research, offering potential targets for the development of novel therapeutics for thyroid-related and metabolic disorders.

References

- 1. Triiodothyronine - Wikipedia [en.wikipedia.org]

- 2. The History of 3,5,3′-Triiodothyronine | Semantic Scholar [semanticscholar.org]

- 3. Rosalind Pitt-Rivers - Wikipedia [en.wikipedia.org]

- 4. Thyroid History Timeline | American Thyroid Association [thyroid.org]

- 5. Rosalind Venetia Pitt-Rivers - eurothyroid.com [eurothyroid.com]

- 6. The discovery of thyroid replacement therapy. Part 3: A complete transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yourhormones.info [yourhormones.info]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Thyroid hormones - Wikipedia [en.wikipedia.org]

- 11. Mechanism of Action and Physiologic Effects of Thyroid Hormones [vivo.colostate.edu]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. L-triiodothyronine: is this peripheral hormone a central neurotransmitter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. thyroid.org [thyroid.org]

The Architect of Development: An In-depth Technical Guide to the Role of L-Thyronine in Developmental Biology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-thyronine, in its biologically active form 3,5,3'-triiodothyronine (T3), is an indispensable signaling molecule that orchestrates a vast array of developmental processes across vertebrates. From the dramatic metamorphosis of an amphibian tadpole to the intricate wiring of the mammalian brain, the precise regulation of thyroid hormone availability and action is paramount for normal ontogeny. This technical guide provides a comprehensive overview of the pivotal role of this compound in developmental biology research. It delves into the molecular mechanisms of action, key signaling pathways, and provides detailed experimental protocols for investigating its effects. Furthermore, this guide presents quantitative data from seminal studies in a structured format to facilitate comparative analysis and experimental design. Visualizations of signaling pathways and experimental workflows are provided to enhance understanding of the complex processes governed by this critical hormone.

Introduction: The Central Role of this compound in Development

Thyroid hormones, primarily L-thyroxine (T4) and its more potent metabolite L-triiodothyronine (T3), are essential for the normal development, growth, and metabolic homeostasis of virtually all vertebrate tissues.[1] While T4 is the main secretory product of the thyroid gland, it is largely considered a prohormone that is converted to the biologically active T3 in target tissues by deiodinase enzymes.[2] The actions of T3 are pleiotropic, influencing processes as diverse as cell proliferation, differentiation, migration, and apoptosis.[3]

Deficiencies or excesses in thyroid hormone levels during critical developmental windows can lead to severe and irreversible defects. For instance, congenital hypothyroidism in humans can result in profound intellectual disability and growth retardation, underscoring the hormone's critical role in central nervous system and skeletal development.[3] The dramatic transformation of a tadpole into a frog is entirely dependent on a surge in thyroid hormone levels, making amphibian metamorphosis a powerful model system for studying thyroid hormone action.[4]

This guide will explore the molecular underpinnings of this compound's developmental effects, provide practical experimental guidance, and summarize key quantitative findings to serve as a valuable resource for researchers in the field.

Mechanisms of this compound Action

The physiological effects of this compound are predominantly mediated through its interaction with nuclear thyroid hormone receptors (TRs), which belong to the superfamily of ligand-activated transcription factors.[5][6] There are two major genes encoding TRs, THRA and THRB, which give rise to several protein isoforms, with TRα1 and TRβ1 being the most prominent.[5] These receptor isoforms exhibit distinct tissue distribution and developmental expression patterns, contributing to the tissue-specific effects of thyroid hormone.[7]

The Genomic Signaling Pathway

The classical and most well-understood mechanism of this compound action is the genomic pathway, which involves the regulation of target gene expression.

References

- 1. Type 3 deiodinase is critical for the maturation and function of the thyroid axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological role and regulation of iodothyronine deiodinases: a 2011 update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. researchgate.net [researchgate.net]

- 5. Thyroid Hormone Diseases and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Thyroid Hormones in Skeletal Development and Bone Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

L-Thyronine Signaling in Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular signaling pathways of L-Thyronine (T3), the most biologically active form of thyroid hormone, in in vitro models. Understanding these pathways is critical for research into a wide array of physiological and pathological processes, including metabolism, growth, and cancer biology, and for the development of novel therapeutic agents. This document details the core signaling cascades, presents quantitative data from key studies, outlines experimental methodologies, and provides visual representations of these complex cellular mechanisms.

Core Signaling Pathways of this compound

This compound exerts its effects through two primary, interconnected mechanisms: non-genomic and genomic signaling pathways. These pathways are not mutually exclusive and can interact to produce a coordinated cellular response.[1]

Non-Genomic Signaling: Rapid, Membrane-Initiated Events

Rapid cellular responses to T3 that are independent of gene transcription are termed non-genomic actions.[1] These effects are often initiated at the plasma membrane through the interaction of T3 with the integrin αvβ3 receptor.[2][3] This interaction triggers the activation of intracellular signaling cascades, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[2][4][5]

PI3K/Akt Signaling Pathway: The binding of T3 to a specific site on the integrin αvβ3 receptor can activate the PI3K/Akt pathway.[2] This pathway is crucial for various cellular processes, including cell survival, growth, and metabolism.[2] In some cell types, T3-mediated activation of PI3K is required for the expression of hypoxia-inducible factor-1α (HIF-1α).[4] In vascular smooth muscle cells, T3 has been shown to induce nitric oxide (NO) production through the activation of the PI3K/Akt pathway.[6]

MAPK/ERK Signaling Pathway: Both T3 and its precursor, L-Thyroxine (B1675186) (T4), can activate the MAPK/ERK pathway by binding to the integrin αvβ3 receptor.[3][4] This pathway plays a significant role in cell proliferation.[3][7] For instance, in human glioblastoma cells, the proliferative effects of both T3 and T4 are mediated by the MAPK/ERK cascade.[3] Similarly, T3 has been shown to induce pancreatic β-cell proliferation via the MAPK/ERK pathway.[7]

Interestingly, studies on human glioblastoma U-87 MG cells suggest that the integrin αvβ3 receptor possesses two distinct binding sites for iodothyronines. One site exclusively binds T3 and activates the PI3K pathway via Src kinase, while the other site binds both T3 and T4, leading to the activation of the ERK1/2 pathway.[3][4]

Genomic Signaling: Regulation of Gene Expression

The classical, genomic actions of this compound involve the regulation of gene transcription.[1][4] T3 is transported into the cell and subsequently into the nucleus where it binds to nuclear thyroid hormone receptors (TRs), primarily TRα and TRβ.[1][2] These receptors are ligand-activated transcription factors.[2] The binding of T3 to TRs induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators.[1] This hormone-receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes, thereby modulating their transcription.[1][4] This pathway generally requires several hours to manifest its effects due to the processes of gene transcription and translation.[4] Genes regulated by this pathway are involved in a multitude of cellular functions, including cell cycle control, with examples such as the upregulation of cyclin D1 expression.[1]

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from various in vitro studies investigating the effects of this compound on different cell types and signaling pathways.

| Cell Line | This compound (T3) Concentration | Observed Effect | Signaling Pathway Implicated | Reference |

| INS-1 (pancreatic β-cells) | 10-7 M | Enhanced cell proliferation in a time-dependent manner and promoted insulin (B600854) secretion. | MAPK/ERK | [7] |

| Bovine Thyroid Cells | 0.1–5.0 nM (maximal effect at 1.0 nM) | Stimulated DNA synthesis ([3H]thymidine incorporation) and increased proliferating cell nuclear antigen (PCNA). | Tyrosine Kinase (EGFR-dependent) | [8] |

| Porcine Theca, Granulosa, and Luteal Cells | Not specified | Stimulated steroid secretion and cAMP accumulation. | cAMP-dependent | [9] |

| Rat Brain-derived Endothelial (RBE4) cells | 10 nmol/L | Stimulated proliferation and tubulogenesis; increased VEGF-A and FGF-2 mRNA and protein levels. | Thyroid Hormone Receptor-mediated | [10] |

| Human Glioblastoma U-87 MG cells | Physiological concentrations | Stimulated cell proliferation. | MAPK/ERK | [3] |

| Human Glioblastoma U-87 MG cells | Not specified | Activated Src kinase and downstream PI3K. | PI3K/Src Kinase | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summarized protocols for key experiments commonly used to investigate this compound signaling pathways in vitro.

Cell Culture and Treatment

-

Cell Culture: Cells of interest (e.g., INS-1, U-87 MG, primary cells) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics in a controlled environment (e.g., 37°C, 5% CO2).[7] For studies on thyroid hormone effects, cells are often cultured in medium containing serum from a hypothyroid animal or charcoal-stripped serum to reduce background hormone levels.[10][11]

-

This compound Treatment: A stock solution of this compound is prepared, often dissolved in a solvent like DMSO or a weak base, and then diluted to the desired final concentrations in the cell culture medium.[12] Cells are treated with various concentrations of this compound or a vehicle control for specified periods (e.g., 24, 48, 72 hours).[2][7]

Western Blotting for Protein Analysis

Western blotting is a widely used technique to detect and quantify specific proteins and their phosphorylation status, which is indicative of signaling pathway activation.[5]

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation states.[5]

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a colorimetric assay, such as the bicinchoninic acid (BCA) or Bradford assay, to ensure equal loading of protein for each sample.[5]

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]

-

Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-Akt, total ERK). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate (e.g., ECL) and capturing the signal with an imaging system. The intensity of the bands is quantified using densitometry software.[1]

Quantitative PCR (qPCR) for Gene Expression Analysis

Quantitative PCR is employed to measure the levels of specific messenger RNA (mRNA), providing insights into the transcriptional regulation of genes by this compound.[2]

-

RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed.[2]

-

cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Amplification: The cDNA is then used as a template for amplification in a qPCR machine with specific primers for the target gene and a reference (housekeeping) gene. The amplification process is monitored in real-time using a fluorescent dye.

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.[2]

Conclusion

This compound orchestrates a complex network of signaling pathways within in vitro models, encompassing both rapid, non-genomic actions initiated at the cell membrane and classical, genomic effects that modulate gene expression. The activation of the PI3K/Akt and MAPK/ERK pathways via the integrin αvβ3 receptor is a key feature of its non-genomic signaling, influencing critical cellular processes such as proliferation and survival. Concurrently, its interaction with nuclear receptors provides a mechanism for long-term regulation of cellular function through the control of gene transcription. A thorough understanding of these pathways, supported by robust experimental methodologies, is essential for advancing our knowledge of thyroid hormone biology and for the development of targeted therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. L-Thyroxine vs. 3,5,3'-triiodo-L-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Thyroid hormone stimulates NO production via activation of the PI3K/Akt pathway in vascular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triiodothyronine induces proliferation of pancreatic β-cells through the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. sav.sk [sav.sk]

- 10. Stimulatory effects of thyroid hormone on brain angiogenesis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thyroid hormone action: a cell-culture system responsive to physiological concentrations of thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Interaction of L-Thyronine with Nuclear Receptors

Abstract

This compound (T3), the most biologically active form of thyroid hormone, is a critical regulator of metabolism, growth, and development.[1][2] Its physiological effects are primarily mediated through interactions with nuclear receptors, specifically the thyroid hormone receptors (TRs).[1][3] TRs are ligand-activated transcription factors that modulate the expression of target genes.[1][4] This document provides a comprehensive technical overview of the molecular mechanisms governing the interaction between this compound and nuclear receptors, with a focus on genomic signaling pathways, quantitative binding data, and the experimental protocols used for their characterization.

Thyroid Hormone Receptors (TRs): The Nuclear Mediators

TRs are members of the nuclear receptor superfamily and the primary mediators of thyroid hormone action.[4][5] In mammals, they are encoded by two separate genes, THRA and THRB, which through alternative splicing and different promoters give rise to several receptor isoforms.[4][6]

-

TRα1: Widely expressed, with significant roles in regulating heart rate, body temperature, and development.

-

TRα2: An alternatively spliced product of the THRA gene that does not bind T3 and its function is not fully understood.[6]

-

TRβ1: Predominantly expressed in the liver, kidney, and brain, playing a key role in metabolism and development.[6]

-

TRβ2: Primarily found in the pituitary gland and hypothalamus, where it is crucial for the negative feedback regulation of the hypothalamic-pituitary-thyroid (HPT) axis.[3][6]

Like other nuclear receptors, TRs possess a modular domain structure consisting of an N-terminal domain, a central DNA-binding domain (DBD) with two zinc fingers, and a C-terminal ligand-binding domain (LBD).[4][7]

The Genomic Signaling Pathway: A Transcriptional Switch

The classical and most well-understood mechanism of this compound action is the genomic pathway, which directly regulates gene transcription.[3] This process involves the transport of T3 into the cell, its binding to TRs in the nucleus, and the subsequent modulation of gene expression.[3][8]

Mechanism of Action: TRs bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the regulatory regions of target genes.[1][9] These TREs are typically composed of two "half-sites" of the core hexamer sequence AGGTCA, which can be arranged as direct repeats (DR), inverted palindromes (IR), or palindromes (P).[4][9]

The most transcriptionally active form of TR is a heterodimer with the Retinoid X Receptor (RXR).[3][10][11] This TR/RXR heterodimer binds to TREs regardless of whether T3 is present, acting as a molecular switch.[4]

-

In the Absence of this compound (Unliganded State): The TR/RXR heterodimer bound to a TRE recruits a complex of corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[1][5][12] These corepressors, in turn, recruit histone deacetylases (HDACs), which lead to chromatin condensation and repression of gene transcription.[1]

-

In the Presence of this compound (Liganded State): this compound enters the nucleus and binds to the LBD of the TR.[8] This binding induces a significant conformational change in the receptor, causing the dissociation of the corepressor complex.[3][5] Subsequently, a complex of coactivator proteins, including members of the steroid receptor coactivator (SRC) family, is recruited.[3][12] These coactivators often possess histone acetyltransferase (HAT) activity, which promotes chromatin decondensation and facilitates the initiation of transcription by RNA polymerase.[1][12]

Quantitative Data on this compound-Receptor Interaction

The affinity of thyroid hormones for their nuclear receptors is a key determinant of their biological potency. This compound (T3) consistently demonstrates a significantly higher binding affinity for TRs than its prohormone, L-Thyroxine (T4).[1]

| Ligand | Receptor Source | Parameter | Value | Citation(s) |

| This compound (T3) | Rat Liver Nuclei | Dissociation Constant (Kd) | 2 x 10-10 M | [1] |

| L-Thyroxine (T4) | Rat Liver Nuclei | Dissociation Constant (Kd) | 2 x 10-9 M | [1] |

| This compound (T3) | Rat Liver Nuclei | Association Constant (Ka) | 5.55 x 108 M-1 | [13] |

| L-Thyroxine (T4) | Cultured GC Pituitary Cells | Nuclear Receptor Occupancy | 5.4 - 10% (under physiological conditions) | [14][15] |

| T3 derived from T4 | Cultured GC Pituitary Cells | Nuclear Receptor Occupancy | Accounts for a major portion of the remainder | [14][15] |

Key Experimental Protocols

The characterization of this compound's interaction with nuclear receptors relies on a variety of robust in vitro and cell-based assays.

Ligand Binding Assay

This assay is used to determine the binding affinity (Kd) and capacity (Bmax) of a ligand for its receptor.

Methodology:

-

Preparation: Isolate nuclei from target tissues (e.g., rat liver) or use purified receptor protein.[13]

-

Incubation: Incubate the prepared nuclei or receptors with a constant amount of radiolabeled this compound (e.g., [125I]T3) and increasing concentrations of unlabeled ("cold") this compound.[13]

-

Equilibration: Allow the reaction to reach equilibrium (e.g., 30 minutes at 37°C).[13]

-

Separation: Separate the receptor-bound ligand from the free (unbound) ligand. This can be achieved by methods like centrifugation to pellet the nuclei or charcoal-dextran treatment to adsorb free ligand.

-

Quantification: Measure the radioactivity in the bound fraction using a gamma counter.

-

Analysis: Plot the data using a Scatchard plot to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[13]

Reporter Gene (Transactivation) Assay

This cell-based assay measures the ability of a compound to activate or inhibit transcription mediated by a nuclear receptor.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293) in multi-well plates.[16]

-

Transient Transfection: Introduce several plasmids into the cells:

-

An expression vector for the Thyroid Hormone Receptor (e.g., pCMV-TRβ).

-

A reporter plasmid containing a luciferase gene downstream of multiple copies of a Thyroid Hormone Response Element (TRE).

-

A control plasmid (e.g., expressing Renilla luciferase or β-galactosidase) to normalize for transfection efficiency.[16]

-

-

Incubation: Allow cells to express the plasmids for a set period (e.g., 20-24 hours).[16]

-

Treatment: Replace the medium with fresh medium containing the test compound (this compound) at various concentrations. Include appropriate controls (vehicle and a known agonist/antagonist).

-

Incubation: Incubate the cells with the test compound for another period (e.g., 14-16 hours).[16]

-

Cell Lysis and Measurement: Lyse the cells and measure the activity of both the primary reporter (firefly luciferase) and the control reporter using a luminometer.[17]

-

Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized activity against the compound concentration to determine potency (EC50) and efficacy.

References

- 1. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Liothyronine Sodium? [synapse.patsnap.com]

- 3. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]

- 4. Thyroid Hormone Receptors [vivo.colostate.edu]

- 5. Nuclear receptor - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. THYROID HORMONE RESPONSE ELEMENTS | Oncohema Key [oncohemakey.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Thyroid Hormone Crosstalk with Nuclear Receptor Signaling in Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Actions of Thyroid Hormone Signaling in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro binding of L-triiodothyronine to receptors in rat liver nuclei. Kinectics of binding, extraction properties, and lack of requirement for cytosol proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of L-thyroxine in nuclear thyroid hormone receptor occupancy and growth hormone production in cultured GC cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 16. eubopen.org [eubopen.org]

- 17. iivs.org [iivs.org]

L-Thyroxine's Role in Regulating Gene Expression in Neural Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which L-thyroxine (T4) and its biologically active form, triiodothyronine (T3), regulate gene expression critical for the development of the central nervous system. Thyroid hormones are indispensable for numerous neurodevelopmental processes, including neurogenesis, neuronal migration, synaptogenesis, and myelination.[1][2][3][4] A deficiency during critical developmental windows can lead to severe and irreversible neurological deficits.[3] This document outlines the core signaling pathways, key genetic targets, and the experimental methodologies used to elucidate these complex interactions.

Core Mechanism of Thyroid Hormone Action

The biological effects of thyroid hormone are primarily mediated by the regulation of gene expression through nuclear thyroid hormone receptors (TRs).[1][2][4] L-thyroxine, a prohormone, enters the brain from circulation via specific transporters and is converted locally to the active hormone T3.[3][5]

1.1. Cellular Uptake and Metabolism:

L-thyroxine (T4) and T3 cross the blood-brain barrier and enter neural cells through specialized transporters.[3] Key transporters include the monocarboxylate transporter 8 (MCT8), which facilitates the transport of both T4 and T3, and the organic anion transporter polypeptide 1C1 (OATP1C1), which is specific for T4.[3][6] Within the brain, astrocytes and tanycytes play a crucial role by taking up T4 and converting it to T3 via the enzyme type 2 deiodinase (DIO2).[3][6] This locally produced T3 is then made available to neurons.[6] Conversely, type 3 deiodinase (DIO3), primarily found in neurons, inactivates both T4 and T3, providing a critical mechanism for regulating intracellular T3 levels.[3]

1.2. Nuclear Receptor Signaling:

T3 exerts its genomic effects by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.[6][7] There are two main genes encoding TRs, THRA and THRB, which give rise to several isoforms, with TRα1 being the most common in the brain.[1][2]

TRs bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the regulatory regions of target genes.[4][5] They typically bind as heterodimers with the retinoid X receptor (RXR).[4][8] The activity of this complex is modulated by the presence of T3:

-

In the absence of T3 (Aporeceptor state): The TR-RXR heterodimer is bound to TREs and recruits a complex of corepressor proteins. This leads to the repression of target gene transcription.[8] This unliganded receptor activity is a significant factor in the detrimental effects of hypothyroidism.[1][2]

-

In the presence of T3 (Holoceptor state): The binding of T3 induces a conformational change in the TR, causing the release of corepressors and the recruitment of coactivator proteins.[8] This coactivator complex then promotes the transcription of the target gene.[8]

The following diagram illustrates the canonical thyroid hormone signaling pathway.

Key Gene Targets in Neural Development

Thyroid hormone regulates a diverse array of genes essential for the proper formation and function of the nervous system. The expression of these genes is often restricted to specific developmental windows. Below is a summary of key target genes and their roles.

| Gene Name | Full Name | Function in Neural Development | Regulation by T3 | Reference |

| Klf9 | Krüppel-like factor 9 | Transcription factor involved in oligodendrocyte differentiation and neuronal maturation. | Upregulated | [9] |

| Hr | Hairless | Transcription factor and T3 receptor corepressor. | Upregulated | [9] |

| RC3/neurogranin | RC3/neurogranin | Involved in synaptogenesis and synaptic plasticity. | Upregulated | [10] |

| Srg1 | Synaptotagmin-related gene 1 | Putative mediator of synaptic structure and/or activity. | Upregulated | [10][11] |

| Shh | Sonic hedgehog | Developmental morphogen crucial for patterning and cell proliferation. | Upregulated | [9] |

| Dio3 | Type 3 deiodinase | Inactivates T3 and T4, providing a feedback mechanism. | Upregulated | [9] |

| Aldh1a1 | Aldehyde dehydrogenase 1a1 | Involved in retinoic acid synthesis, crucial for neural development. | Upregulated | [9] |

| NCAM | Neural Cell Adhesion Molecule | Regulates cell-cell interactions and neuronal migration. | Upregulated | [10] |

| Reelin | Reelin | Influences neuronal migration in the forebrain. | Upregulated | [10] |

Table 1: Summary of key thyroid hormone target genes in neural development.

Quantitative Data on Gene Expression

The following table summarizes quantitative data from studies analyzing the effects of T3 on gene expression in cerebrocortical cells. These studies demonstrate the magnitude of regulation and the specific roles of TR isoforms.

| Gene | Condition | Fold Change in Expression | TR Isoform Dependence | Reference |

| Dio3 | T3 treatment (Wt cells) | ~4-fold increase | TRα1 specific | [9] |

| Dio3 | T3 treatment (TRβ deficient) | ~8-fold increase | TRα1 specific | [9] |

| Dio3 | T3 treatment (TRα1 deficient) | No effect | TRα1 specific | [9] |

| Aldh1a1 | T3 treatment (TRα1 deficient) | Unresponsive | TRα1 | [9] |

| RC3/neurogranin | Hypothyroid neonatal rat brain | 2- to 3-fold reduction | Not specified | [10] |

| Srg1 | Hypothyroid cerebellum | ~3-fold reduction | Not specified | [10] |

| Reelin | Perinatal hypothyroid rat cortex | 2-fold reduction | Not specified | [10] |

| NCAM | Neonatal hypothyroid brain | 2-fold increase | Not specified | [10] |

Table 2: Quantitative analysis of T3-mediated gene expression changes.

Experimental Protocols and Workflows

Understanding the molecular action of L-thyroxine requires a range of sophisticated experimental techniques. This section details the methodologies for key assays used in this field.

4.1. Primary Cerebrocortical Cell Culture and T3 Treatment

This protocol is foundational for in vitro studies of thyroid hormone action on neural cells.

-

Cell Isolation: Cerebral cortices are dissected from mouse embryos or postnatal pups.

-

Dissociation: The tissue is enzymatically and mechanically dissociated into a single-cell suspension.

-

Plating: Cells are plated onto coated culture dishes in a suitable growth medium.

-

Hormone Deprivation: Before treatment, cells are incubated in a medium containing thyroid hormone-deprived serum for 24 hours to reduce basal signaling.[12]

-

T3 Treatment: Triiodothyronine (T3) is added to the culture medium at a final concentration typically ranging from 1-10 nM.[12] For experiments involving transcriptional inhibitors, cycloheximide (B1669411) (CHX) is added 30 minutes prior to T3.[12]

-

Harvesting: Cells are harvested at various time points (e.g., 6 or 24 hours) for subsequent analysis of RNA or protein.[12]

4.2. RNA Sequencing (RNA-Seq) Workflow

RNA-Seq is a powerful technique for obtaining a global view of gene expression changes in response to T3.

4.3. Quantitative Real-Time PCR (qPCR)

qPCR is used to validate the results from RNA-Seq and to quantify the expression of specific target genes.

-

RNA to cDNA: Total RNA extracted from cell cultures is reverse transcribed into complementary DNA (cDNA).

-

Primer/Probe Design: Specific primers and fluorescent probes (e.g., TaqMan®) are designed for the target genes and an internal control gene (e.g., 18S RNA).[12]

-

PCR Amplification: The qPCR reaction is performed in a real-time PCR system. The program typically involves an initial denaturation step followed by 40 cycles of denaturation and annealing/extension.[12]

-

Data Analysis: The comparative CT (ΔΔCT) method is used to calculate the relative fold change in gene expression between T3-treated and control samples, normalized to the internal control.[12]

Conclusion

L-thyroxine, through its active form T3, is a master regulator of gene expression during neural development. Its action is mediated by a well-defined nuclear receptor signaling pathway that translates the hormonal signal into precise transcriptional responses. The identification of a growing list of T3-target genes has provided crucial insights into how thyroid hormone orchestrates complex developmental events like myelination and synaptogenesis. The experimental protocols detailed herein represent the standard methodologies for investigating these processes, providing a framework for future research and the development of therapeutic strategies for neurodevelopmental disorders linked to thyroid dysfunction.

References

- 1. Thyroid hormone receptors in brain development and function | Semantic Scholar [semanticscholar.org]

- 2. Thyroid hormone receptors in brain development and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thyroid Hormones in Brain Development and Function - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thyroid hormone receptors in brain development and function - ProQuest [proquest.com]

- 5. Mechanisms of thyroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factors and Mechanisms of Thyroid Hormone Activity in the Brain: Possible Role in Recovery and Protection [mdpi.com]

- 7. Frontiers | Thyroid hormone action during GABAergic neuron maturation: The quest for mechanisms [frontiersin.org]

- 8. env.go.jp [env.go.jp]

- 9. Thyroid Hormone Regulation of Gene Expression in Primary Cerebrocortical Cells: Role of Thyroid Hormone Receptor Subtypes and Interactions with Retinoic Acid and Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

Understanding the bioavailability and pharmacokinetics of L-Thyronine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bioavailability and pharmacokinetics of L-Thyronine (T3), the most biologically active form of thyroid hormone. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for the development of effective thyroid hormone replacement therapies and for researchers investigating thyroid physiology.

Bioavailability and Absorption

This compound, when administered orally, is well-absorbed from the gastrointestinal tract, primarily in the jejunum and upper ileum.[1][2] The absorption is rapid, with peak serum concentrations (Tmax) typically reached within a few hours post-administration.[3] Studies indicate an oral absorption rate of approximately 95% within 4 hours. The bioavailability of oral this compound solutions and tablets is considered equivalent.[4]

Factors such as food, dietary fiber, and certain malabsorption syndromes can decrease the extent and rate of absorption.[1][5] Therefore, administration in a fasting state is generally recommended to ensure consistent bioavailability.[3]

Distribution

Following absorption, this compound is extensively bound to plasma proteins, with over 99% of the hormone in circulation being protein-bound.[1][6] The primary binding proteins are:

-

Thyroxine-Binding Globulin (TBG): Binds approximately 80% of circulating T3.[7]

-

Transthyretin (TTR) (formerly Thyroxine-Binding Prealbumin): Binds about 9% of T3.[7]

-

Albumin: Binds roughly 11% of T3.[7]

Only the small, unbound (free) fraction of T3 is biologically active and available to enter cells and exert its physiological effects.[8] This extensive protein binding creates a circulating reservoir of the hormone and contributes to its pharmacokinetic profile. The apparent volume of distribution for this compound is reported to be between 0.1-0.2 L/kg.

Metabolism

The metabolism of this compound is a critical process for both hormone activation and inactivation, primarily regulated by a family of selenoenzymes called deiodinases.[9][10] These enzymes are responsible for removing iodine atoms from the thyronine structure.

-

Type 1 Deiodinase (D1): Found mainly in the liver and kidneys, D1 can perform both outer ring deiodination (activating T4 to T3) and inner ring deiodination (inactivating T3).[9][11] It plays a significant role in producing circulating T3 and clearing reverse T3 (rT3).[9]

-

Type 2 Deiodinase (D2): Located in tissues like the central nervous system, pituitary, and brown adipose tissue, D2 exclusively performs outer ring deiodination, converting T4 to the active T3.[9][12] This enzyme is crucial for regulating local, intracellular T3 concentrations, allowing cells to customize their thyroid hormone response independently of serum levels.[9][12]

-

Type 3 Deiodinase (D3): This is the primary inactivating deiodinase.[11] It removes an inner ring iodine from T4 to produce inactive rT3, and from T3 to produce inactive diiodothyronine (T2).[10][12] D3 is highly expressed in fetal tissues and the placenta, protecting the developing fetus from excessive thyroid hormone exposure.[9][11]

In addition to deiodination, this compound and its metabolites can undergo phase II metabolism, including glucuronidation and sulfation, primarily in the liver.[9] These conjugation reactions increase the water solubility of the compounds, facilitating their excretion.[9]

Excretion

The metabolites of this compound are eliminated from the body through both renal and biliary pathways. Glucuronide conjugates are primarily excreted in the bile, where they can undergo enterohepatic recirculation after being hydrolyzed by intestinal bacteria.[9][13] A significant portion of thyroid hormone metabolites is ultimately excreted in the urine.[14]

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life compared to Levothyroxine (T4). A study in patients undergoing thyroid hormone withdrawal demonstrated a biphasic elimination pattern, supporting a two-compartment model with a rapid distribution phase and a slower terminal elimination phase.

Table 1: Pharmacokinetic Parameters of this compound (Liothyronine) in Humans

| Parameter | Value (Mean ± SD) | Study Population / Conditions | Formulation |

| Tmax (hours) | 1.8 ± 0.3 | Hypothyroid patients after last dose | Thrice-daily regimen |

| Tmax (hours) | 2.31 ± 0.25 | Healthy male volunteers (20 µg dose) | Oral Solution |

| Tmax (hours) | 2.44 ± 0.34 | Healthy male volunteers (20 µg dose) | Tablet |

| Cmax (ng/mL) | 3.19 ± 0.25 | Healthy male volunteers (20 µg dose) | Oral Solution |

| Cmax (ng/mL) | 3.16 ± 0.23 | Healthy male volunteers (20 µg dose) | Tablet |

| AUC₀₋t (ng·h/mL) | 44.79 ± 2.15 | Healthy male volunteers (20 µg dose) | Oral Solution |

| AUC₀₋t (ng·h/mL) | 45.19 ± 2.19 | Healthy male volunteers (20 µg dose) | Tablet |

| Half-life (t½) - Distribution Phase (hours) | 2.3 ± 0.11 | Hypothyroid patients after last dose | Thrice-daily regimen |

| Half-life (t½) - Elimination Phase (hours) | 22.9 ± 7.7 | Hypothyroid patients after last dose | Thrice-daily regimen |

| Half-life (t½) (days) | ~1-2 | General Reference | N/A |

Data compiled from multiple sources.[4]

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma via LC-MS/MS

This protocol outlines a typical method for the sensitive and specific quantification of this compound in human plasma, a gold-standard bioanalytical technique.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

-

To a 200 µL aliquot of human plasma, add 20 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound) to correct for extraction variability.[15]

-

Add 750 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[15]

-

Vortex the mixture vigorously for 1 minute and centrifuge at >2500 x g for 10 minutes at 4°C to pellet the precipitated protein.[15]

-

Transfer the supernatant to a clean tube.

-

Load the supernatant onto a solid-phase extraction (SPE) cartridge (e.g., Strata-X reverse phase) that has been pre-conditioned.[16]

-

Wash the cartridge with purified water to remove interfering salts.[16]

-

Elute the analyte and internal standard from the cartridge using methanol.[16]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.[16]

-

Reconstitute the dried extract in 150 µL of the mobile phase (e.g., 80:20 methanol:0.1% acetic acid in water) for analysis.[16]

2. LC-MS/MS Analysis

-

Chromatography:

- LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

- Column: A reverse-phase C18 column (e.g., Kinetex® polar C18, 100 x 4.6 mm, 2.6 µm).[16]

- Mobile Phase A: 0.1% Acetic Acid in Water.[16]

- Mobile Phase B: 0.1% Acetic Acid in Methanol.[16]

- Gradient: Employ a suitable gradient elution to separate this compound from endogenous interferences.

- Injection Volume: 10 µL.[16]

-

Mass Spectrometry:

- MS System: Triple quadrupole mass spectrometer.

- Ionization Source: Electrospray Ionization (ESI) in positive mode.[16]

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transition (Example): For this compound (T3), monitor the transition from the precursor ion m/z 651.70 to a specific product ion, such as m/z 605.85.[16]

- Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped serum).[16]

Signaling and Metabolic Pathways

The physiological effects of this compound are mediated primarily through its interaction with nuclear thyroid hormone receptors (TRs), which modulate gene expression. The availability of active T3 at the cellular level is tightly controlled by the deiodinase enzyme system.

Caption: this compound (T3) cellular uptake, metabolism by deiodinases, and nuclear receptor signaling.

This diagram illustrates how thyroxine (T4) and T3 enter the target cell. Inside the cell, T4 can be activated to T3 by Deiodinase 2 (D2). Both T4 and the active T3 can be inactivated by Deiodinase 3 (D3). Active T3 enters the nucleus, binds to the Thyroid Receptor (TR) complexed with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences (TREs) to regulate the transcription of target genes.

Experimental Workflow: Clinical Pharmacokinetic Study

The following diagram outlines the typical workflow for a clinical study designed to evaluate the pharmacokinetic properties of an orally administered this compound formulation.

Caption: A generalized workflow for a human clinical trial assessing this compound pharmacokinetics.

References

- 1. Levothyroxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Administration and Pharmacokinetics of Levothyroxine - 70 Years of Levothyroxine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of L-Triiodothyronine in Patients Undergoing Thyroid Hormone Therapy Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Table 3-4, Binding Characteristics of Major Human Thyroid Hormone-Binding Proteins - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. etj.bioscientifica.com [etj.bioscientifica.com]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

- 13. Increased biliary excretion of thyroxine by microsomal enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. japsonline.com [japsonline.com]

The Evolutionary Trajectory of L-Thyronine: A Cornerstone of Vertebrate Physiology and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract